6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole
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Overview
Description
6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a chemical compound with the molecular formula C8H7N3O2S and a molecular weight of 209.23 g/mol This compound is characterized by its unique structure, which includes a dioxolo ring fused to a benzothiazole ring, with a hydrazino group attached at the 6-position
Preparation Methods
The synthesis of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzothiazole and dioxolane derivatives.
Reaction Conditions: The key step involves the introduction of the hydrazino group at the 6-position of the benzothiazole ring. This is achieved through a series of reactions including nitration, reduction, and hydrazinolysis.
Industrial Production:
Chemical Reactions Analysis
6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve moderate temperatures and atmospheric pressure.
Scientific Research Applications
6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 6-amino[1,3]dioxolo[4,5-f][1,3]benzothiazole and 6-nitro[1,3]dioxolo[4,5-f][1,3]benzothiazole share structural similarities.
Properties
IUPAC Name |
[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-11-8-10-4-1-5-6(13-3-12-5)2-7(4)14-8/h1-2H,3,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSONHIXYJXUJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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